1,1,2,2-tetrafluoro-N,N-dimethylethanamine
CAS No.: 1550-50-1
Cat. No.: VC20948532
Molecular Formula: C4H7F4N
Molecular Weight: 145.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1550-50-1 |
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Molecular Formula | C4H7F4N |
Molecular Weight | 145.1 g/mol |
IUPAC Name | 1,1,2,2-tetrafluoro-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 |
Standard InChI Key | VIRGYRZBWQFJGJ-UHFFFAOYSA-N |
SMILES | CN(C)C(C(F)F)(F)F |
Canonical SMILES | CN(C)C(C(F)F)(F)F |
Chemical Structure and Characteristics
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine features a saturated carbon backbone with four fluorine atoms attached to the two carbon atoms of the ethane unit. The terminal carbon is bonded to a dimethylamino group, creating a tertiary amine structure. The four fluorine atoms significantly influence the electronic properties of the molecule due to fluorine's high electronegativity.
The structural characteristics of this compound include:
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A short carbon chain (ethane backbone) with high fluorine substitution
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A basic tertiary amine functional group
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High electron density around the fluorine atoms
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Lower electron density at the carbon atoms bearing the fluorine substituents
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Asymmetric charge distribution creating a significant dipole moment
The presence of multiple fluorine atoms dramatically affects the compound's reactivity, stability, and interactions with other molecules. The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of adjacent carbon atoms, while the nitrogen atom provides nucleophilic character. This dual nature contributes to its versatility in chemical transformations, particularly in organic synthesis applications.
Reactivity and Chemical Behavior
The chemical behavior of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is primarily determined by its unique structural features:
Formation of Reactive Intermediates
A key aspect of the compound's reactivity is its ability to form reactive intermediates, particularly iminium species, which are crucial for its function as a Vilsmeier-type reagent . The traditional Vilsmeier reagent consists of a combination of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), forming a chloroiminium ion. In the case of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, the fluorinated backbone enhances the reactivity of the iminium form, making it an effective reagent for transformations such as the conversion of oximes to nitriles or amides.
Nucleophilic Reactions
Recent Research Developments
The most significant recent research involving 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is its application as a fluorinated Vilsmeier reagent for the activation of aryl-oximes, published in June 2023 . This research represents an important advancement in the utilization of fluorinated reagents for organic synthesis.
Key Research Findings
The study published in the Asian Journal of Organic Chemistry demonstrated:
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1,1,2,2-Tetrafluoro-N,N-dimethylethanamine effectively functions as a fluorinated analog of the classical Vilsmeier reagent
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The reagent enables convenient transformation of aryl-aldoximes to aryl-cyanides
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The same reagent facilitates the conversion of aryl-ketoximes to aryl-amides with good to excellent yields
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The method is applicable to a wide range of substrates and demonstrates good functional group tolerance
Significance and Future Directions
The significance of this research lies in expanding the synthetic toolbox for chemists working on the preparation of:
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Pharmaceutical intermediates containing cyano and amide functionalities
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Materials for electronic applications such as photovoltaic cells and LEDs
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Fluorinated building blocks for medicinal chemistry
Future research directions may include: -
Expanding the substrate scope to include more complex and sensitive functional groups
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Investigating the mechanism of action in greater detail to optimize reaction conditions
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Developing asymmetric variants of these transformations
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Exploring additional applications in heterocycle synthesis and late-stage functionalization
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